N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide
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Overview
Description
“N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide” is a compound with the molecular formula C17H14N2O2 . It is a type of indole-based compound, which are important in heterocyclic structures due to their biological and pharmaceutical activities .
Molecular Structure Analysis
The molecular structure of “N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide” includes a benzyl group, an indole group, and two oxo groups . The compound has a molecular weight of 278.30 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving “N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide” are not available, indoles are known to be versatile and are frequently used in multicomponent reactions .
Physical And Chemical Properties Analysis
“N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide” has a molecular weight of 278.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 4 .
Scientific Research Applications
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Agents : Compounds similar to N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide, like benzodiazepines with benzimidazole, benzothiazole, and indole moieties, have shown potent antimicrobial activity against bacteria and fungi, as well as notable antioxidant activities (Naraboli & Biradar, 2017).
- Antibacterial and Antifungal Activities : Novel acetamide derivatives with indole structures demonstrated significant antibacterial and antifungal effects against pathogenic microorganisms (Debnath & Ganguly, 2015).
Anti-inflammatory and Anxiolytic Effects
- Anti-inflammatory Activity : Some derivatives of N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide, like those with benzofuran and pyrazol moieties, exhibited significant anti-inflammatory activity (Sunder & Maleraju, 2013).
- Anxiolytic Properties : Research has also indicated the potential of similar compounds in exhibiting anxiolytic effects. Indole acetamide derivatives have been tested and confirmed for their anxiolytic activity in experiments (Lutsenko, Bobyrev, & Devyatkina, 2013).
Molecular and Structural Analysis
- Molecular Docking and Structure Analysis : Studies involving molecular docking and structural analysis of indole acetamide derivatives have been conducted to understand their potential therapeutic applications, including their anti-inflammatory properties (Al-Ostoot et al., 2020).
Synthesis and Characterization
- Synthesis and Characterization of Derivatives : The synthesis, characterization, and evaluation of various derivatives of N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide have been extensively studied, contributing to a better understanding of their potential pharmaceutical applications (Yu et al., 2014).
Future Directions
Indole-based compounds like “N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide” have significant potential in the field of organic chemistry due to their biological and pharmaceutical activities . Future research may focus on the synthesis of new indole derivatives and their potential applications .
properties
IUPAC Name |
N-benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-23(24(28)26-14-17-7-3-1-4-8-17)21-15-25-22-12-11-19(13-20(21)22)29-16-18-9-5-2-6-10-18/h1-13,15,25H,14,16H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEFRISDFLQEDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 15043294 |
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